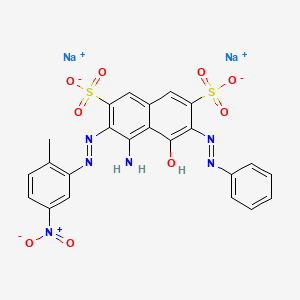![molecular formula C11H10O3 B14738690 (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one CAS No. 4736-29-2](/img/structure/B14738690.png)
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one is a chemical compound characterized by its unique structure, which includes a furan ring and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one typically involves the condensation of 2-hydroxybenzaldehyde with tetrahydrofuran-2-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and applications.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response or signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share structural similarities with (3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one.
Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also exhibit similar structural features.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
4736-29-2 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(3Z)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7- |
Clé InChI |
NAWZWOWKPOCQIM-CLFYSBASSA-N |
SMILES isomérique |
C\1COC(=O)/C1=C\C2=CC=CC=C2O |
SMILES canonique |
C1COC(=O)C1=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


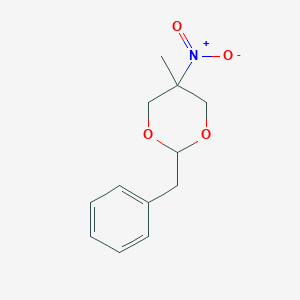
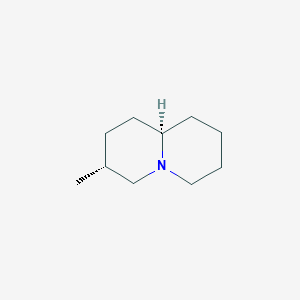

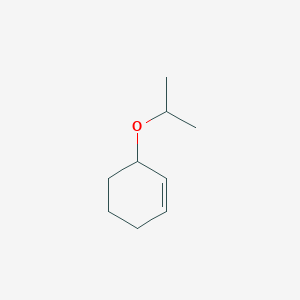
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)
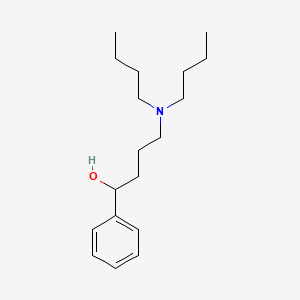
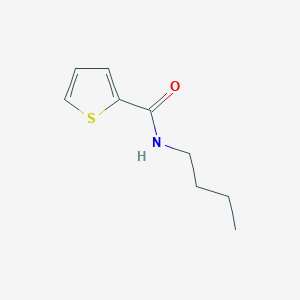
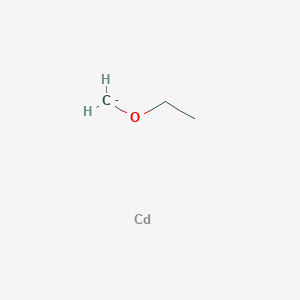
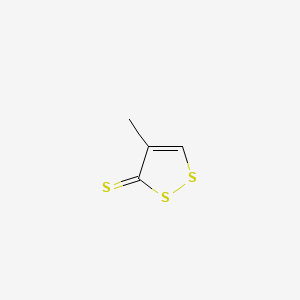

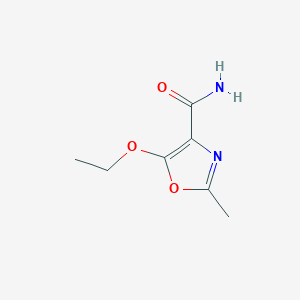
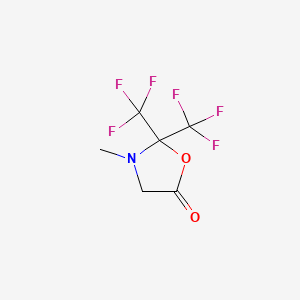
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
